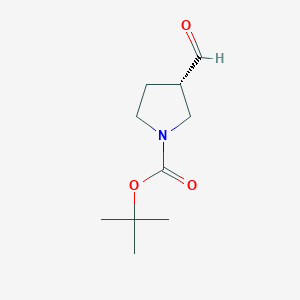

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLADVOODHZCFV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363863 | |

| Record name | (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191348-04-6 | |

| Record name | (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-formyl-pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

This compound, also known as (S)-1-Boc-3-formylpyrrolidine, is a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 59379-02-1 (for the racemate) | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | [2] |

| Molar Refractivity | 56.79 cm³ | [2] |

| Storage Conditions | Store in an inert atmosphere, in a freezer under -20°C. | |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. |

Note: Some physical properties such as density and boiling point are reported for the (R)-enantiomer and are expected to be nearly identical for the (S)-enantiomer.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Experimental Protocol: Oxidation of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol is a representative procedure based on common oxidation methods for primary alcohols to aldehydes.

Materials:

-

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts for the (S)-enantiomer are identical to those of the (R)-enantiomer.

| ¹H NMR (400 MHz, CDCl₃) - Predicted | ¹³C NMR (100 MHz, CDCl₃) - Predicted |

| δ 9.7 (s, 1H, CHO) | δ 201.5 (CHO) |

| δ 3.6-3.8 (m, 2H, NCH₂) | δ 154.7 (C=O, Boc) |

| δ 3.3-3.5 (m, 2H, NCH₂) | δ 80.5 (C(CH₃)₃) |

| δ 3.0-3.2 (m, 1H, CHCHO) | δ 55.0 (CHCHO) |

| δ 2.1-2.3 (m, 2H, CH₂) | δ 48.0 (NCH₂) |

| δ 1.45 (s, 9H, C(CH₃)₃) | δ 45.0 (NCH₂) |

| δ 28.4 (C(CH₃)₃) | |

| δ 25.0 (CH₂) |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Role in Pharmaceutical Synthesis

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its aldehyde functional group allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build molecular complexity. It has been identified as a key intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are being investigated for their potential in cancer therapy.

Below is a diagram illustrating a generalized synthetic pathway where this compound is utilized to synthesize a hypothetical drug molecule.

Caption: Synthetic pathway utilizing the target compound.

References

An In-Depth Technical Guide to (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details the key physicochemical properties and provides an experimental protocol for its preparation from its corresponding alcohol precursor.

Compound Structure and Stereochemistry

This compound, also known as (S)-N-Boc-3-formylpyrrolidine, is a heterocyclic organic compound with the molecular formula C₁₀H₁₇NO₃. Its structure consists of a pyrrolidine ring substituted at the 3-position with a formyl (aldehyde) group. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.

The stereochemistry at the C3 position of the pyrrolidine ring is designated as (S), which is a critical feature for its application in the synthesis of stereospecific pharmaceuticals. The absolute configuration of this chiral center dictates the three-dimensional arrangement of the molecule and its subsequent interactions with biological targets.

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.

-

Formyl Group (-CHO): An aldehyde functional group at the C3 position, which serves as a versatile handle for further chemical transformations.

-

tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, enhancing the compound's stability and solubility in organic solvents.

-

(S)-Stereocenter: A defined stereochemistry at the carbon atom bearing the formyl group.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 191348-04-6 | [3] |

| Appearance | Colorless to pale yellow liquid/solid | |

| Purity | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Experimental Protocol: Synthesis

The most common and efficient method for the preparation of this compound is through the oxidation of its corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. Various oxidation protocols can be employed, with Swern and Dess-Martin oxidations being frequently utilized for their mild conditions and high yields.

Below is a representative experimental protocol based on a Swern-type oxidation.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials and Reagents:

-

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Oxidation of the Alcohol: Dissolve (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Sworn reagent at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching the Reaction: After the starting material has been consumed, add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the aldehyde proton.

-

Mass Spectrometry: To determine the molecular weight.

-

Polarimetry: To confirm the enantiomeric purity by measuring the specific rotation.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. The aldehyde functionality allows for various transformations, including:

-

Reductive amination to introduce diverse amine substituents.

-

Wittig reactions and related olefination to form carbon-carbon double bonds.

-

Addition of organometallic reagents to generate secondary alcohols with controlled stereochemistry.

The pyrrolidine scaffold is a common motif in many biologically active molecules, and the defined stereochemistry of this building block is essential for achieving the desired pharmacological activity and reducing off-target effects.

This technical guide provides essential information for researchers and scientists working with this compound. Adherence to the detailed experimental protocols and proper characterization are crucial for the successful application of this important chiral building block in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It should be noted that while the ¹H NMR data is based on predictions for the corresponding (R)-enantiomer, the ¹³C NMR, IR, and MS data are predicted based on characteristic values for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.68 | d | 1.6 | 1H | Aldehyde CHO |

| 3.76 - 3.60 | m | - | 1H | Pyrrolidine CH |

| 3.58 - 3.44 | m | - | 1H | Pyrrolidine CH |

| 3.44 - 3.28 | m | - | 2H | Pyrrolidine CH₂ |

| 3.08 - 2.96 | m | - | 1H | Pyrrolidine CH |

| 2.28 - 2.00 | m | - | 2H | Pyrrolidine CH₂ |

| 1.45 | s | - | 9H | tert-butyl (CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~201 | Aldehyde C=O |

| ~154 | Carbamate C=O |

| ~80 | tert-butyl C(CH₃)₃ |

| ~50 | Pyrrolidine CH attached to formyl |

| ~46 | Pyrrolidine CH₂ |

| ~28 | tert-butyl C(CH₃)₃ |

| ~25 | Pyrrolidine CH₂ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2820 | Medium | C-H stretch (aldehyde) |

| ~2720 | Medium | C-H stretch (aldehyde, overtone) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion Identity | Notes |

| 199 | [M]⁺ | Molecular Ion |

| 143 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 99 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for small organic molecules and can be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2][3]

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] This removes any particulate matter that could broaden the spectral lines.[4]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be necessary.[1][2]

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

As this compound is a liquid at room temperature, the neat liquid thin film method is appropriate.[5]

-

Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).[4]

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[6]

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

-

Ionization:

-

Electron Ionization (EI): Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique suitable for polar molecules. The sample solution is introduced into the ion source through a capillary at a high voltage, generating charged droplets that desolvate to produce protonated molecules (e.g., [M+H]⁺).

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The most intense peak in the spectrum is designated as the base peak with a relative abundance of 100%.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[3][7] For Boc-protected compounds, characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) are expected.[3][8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. acdlabs.com [acdlabs.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Synthesis of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate, a valuable chiral building block in drug discovery, starting from the readily available amino acid L-proline. This document details the experimental protocols for the key transformations, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its chiral pyrrolidine scaffold and the reactive aldehyde functionality. Its stereochemistry, derived from the natural amino acid L-proline, is often crucial for the biological activity of the final drug molecule. The synthesis from L-proline involves a three-step sequence: protection of the amine, reduction of the carboxylic acid, and subsequent oxidation to the desired aldehyde. This guide will elaborate on each of these critical steps.

Overall Synthetic Pathway

The synthesis of this compound from L-proline is a well-established three-step process. The first step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid of N-Boc-L-proline to the corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The final step is the selective oxidation of the primary alcohol to the target aldehyde.

Caption: Overall synthetic workflow from L-proline to the target aldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields, purity, and key reaction parameters.

Step 1: Synthesis of (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate (Boc-L-proline)

The protection of the secondary amine of L-proline is the crucial first step. The use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions is the most common and efficient method.

Experimental Protocol:

To a stirred suspension of L-proline (1.00 mole) in dimethyl sulfoxide (500 mL), 1,1,3,3-tetramethylguanidine (1.00 mole) and di-tert-butyl dicarbonate (1.10 moles) are added simultaneously over 5 minutes.[1] The reaction is exothermic, and the temperature may rise to 50-52°C.[1] After stirring for 3 hours, the clear solution is diluted with water and extracted with diethyl ether.[1] The aqueous layer is acidified to pH 3 with 10% sulfuric acid and then extracted with an ethyl acetate/ether mixture.[1] The combined organic extracts are washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1] Recrystallization from an ethyl acetate/petroleum ether mixture affords pure Boc-L-proline.[1]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | L-proline | [1] |

| Reagents | Di-tert-butyl dicarbonate, 1,1,3,3-tetramethylguanidine | [1] |

| Solvent | Dimethyl sulfoxide | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Room temperature (exothermic to 50-52°C) | [1] |

| Yield | 83-90% | [1] |

| Purity | High, after recrystallization | [1] |

| Melting Point | 132-134°C | [1] |

| Optical Rotation | [α]D²⁵ -59.84° to -61.6° (c=1, glacial acetic acid) | [1] |

Step 2: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The reduction of the carboxylic acid of Boc-L-proline to the primary alcohol is a key transformation. Common reducing agents for this step include sodium borohydride in the presence of iodine or borane-tetrahydrofuran complex.

Experimental Protocol (using Sodium Borohydride and Iodine):

To a solution of Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, sodium borohydride (2-3 equivalents) is added portion-wise. A solution of iodine (1 equivalent) in THF is then added dropwise over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields the pure (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate |

| Reagents | Sodium borohydride, Iodine |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0°C to room temperature |

| Typical Yield | 70-85% |

| Physical State | Colorless oil or low-melting solid |

| Molecular Weight | 201.26 g/mol |

Step 3: Synthesis of this compound

The final step is the oxidation of the primary alcohol to the aldehyde. Mild oxidation conditions are required to avoid over-oxidation to the carboxylic acid. Common methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).

Experimental Protocol (using Dess-Martin Periodinane):

To a solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C, Dess-Martin periodinane (1.1-1.5 equivalents) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental Protocol (using Swern Oxidation):

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78°C under a nitrogen atmosphere. A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78°C. Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours. Water is added to quench the reaction, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]

Quantitative Data for Step 3:

| Parameter | DMP Oxidation | Swern Oxidation |

| Starting Material | (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Reagents | Dess-Martin periodinane | Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Time | 1-3 hours | 2-4 hours |

| Reaction Temperature | 0°C to room temperature | -78°C to room temperature |

| Typical Yield | 85-95% | 80-90% |

| Purity | ≥97% | ≥97% |

| Molecular Weight | 199.25 g/mol [4] | 199.25 g/mol [4] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Workflow for the Boc protection of L-proline.

Caption: Workflow for the reduction of Boc-L-proline.

References

A Technical Guide to Boc-L-prolinal: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of Boc-L-prolinal, a critical chiral building block in modern organic synthesis and pharmaceutical development. Targeted at researchers, scientists, and drug development professionals, this document outlines the compound's alternative names and synonyms, summarizes its key quantitative data, and provides detailed experimental protocols for its synthesis and application.

Chemical Identity: Alternative Names and Synonyms

Boc-L-prolinal is a proline derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis and other areas of organic chemistry, preventing unwanted side reactions. The compound is systematically known by several names, which are often used interchangeably in scientific literature and chemical catalogs.

Common Names and Synonyms:

-

N-(tert-Butoxycarbonyl)-L-prolinal

-

(S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinecarboxaldehyde

-

(S)-Boc-pyrrolidine-2-carboxaldehyde[3]

-

(S)-(-)-1-Boc-pyrrolidine-2-carboxaldehyde[4]

-

Boc-prolinal[7]

-

(S)-N-(TERT-BUTOXYCARBONYL)PROLINAL[4]

-

1-Pyrrolidinecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester, (2S)-[4]

-

2-Methyl-2-propanyl (2S)-2-formyl-1-pyrrolidinecarboxylate[4]

-

(S)-2-FORMYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[8]

-

(S)-(-)-1-BOC-2-PYRROLIDINECARBALDEHYDE[8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-L-prolinal is essential for its handling, storage, and application in chemical reactions. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 69610-41-9 | [1][3][5][6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][3][5][6] |

| Molecular Weight | 199.25 g/mol | [1][3][6] |

| Appearance | Colorless or orange liquid; clear light yellow viscous liquid | [3][4] |

| Density | 1.063 g/mL at 25 °C | [1][3][5][6] |

| Boiling Point | 211 °C | [1][3][5] |

| Refractive Index | n20/D 1.462 | [1][3][5][6] |

| Optical Rotation | [α]D²⁰ = -101°, c = 0.66 in chloroform | [1] |

| Flash Point | 135 °F (57.2 °C) - closed cup | [5] |

| Storage Temperature | −20°C or 0-8 °C | [1][3][4] |

| MDL Number | MFCD00274186 | [1][3][6] |

| PubChem ID | 4227815 | [3] |

Experimental Protocols

Boc-L-prolinal is a versatile intermediate in organic synthesis. The following protocols provide detailed methodologies for its preparation and its application in the synthesis of chiral catalysts and in peptide chemistry.

Synthesis of Boc-L-prolinal via Swern Oxidation of Boc-L-prolinol

This protocol describes the oxidation of the corresponding alcohol, Boc-L-prolinol, to the aldehyde, Boc-L-prolinal, using a Swern oxidation.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Dichloromethane (CH₂Cl₂)

-

(S)-(+)-N-Boc-2-Prolinol (Boc-L-prolinol)

-

Triethylamine (TEA)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of CH₂Cl₂ at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

-

Stir the solution for 10 minutes.

-

Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂ dropwise.

-

Stir the solution for 20 minutes.

-

Add triethylamine (14.1 mL, 100 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with 50 mL of water and extract the aqueous layer twice with 100 mL of CH₂Cl₂.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield an oil.

-

Purify the crude product by silica gel chromatography using 25% EtOAc/Hexanes as the eluent to obtain Boc-L-prolinal as a light yellow oil (yields up to 99%).[5]

Application in Asymmetric Synthesis: Preparation of a Chiral Organocatalyst

Boc-L-proline, the direct precursor to Boc-L-prolinal, is a key starting material for synthesizing more complex chiral organocatalysts. This protocol outlines the synthesis of a C2-symmetric proline-based catalyst.

Materials:

-

Boc-L-proline

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

1,3-Benzenedimethanamine

-

Dry Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Amide Coupling:

-

Dissolve Boc-L-proline (2.0 eq) in dry DCM and cool to 0 °C.

-

Add EDCI (2.0 eq) and HOBt (2.0 eq) to the solution and stir.

-

In a separate flask, dissolve 1,3-benzenedimethanamine (1.0 eq) in dry DCM.

-

Add the diamine solution dropwise to the activated Boc-L-proline mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Purify the resulting Boc-protected catalyst by column chromatography.

-

-

Boc Deprotection:

-

Treat the Boc-protected catalyst with a solution of TFA in DCM to remove the Boc groups.

-

Evaporate the solvent to yield the final active chiral organocatalyst.

-

Representative Application in Peptide Synthesis: Wittig Olefination

The aldehyde functionality of Boc-L-prolinal makes it a suitable substrate for various carbon-carbon bond-forming reactions, such as the Wittig reaction. This allows for the introduction of diverse side chains, which can be further functionalized in the context of peptidomimetic and drug development.

Materials:

-

Boc-L-prolinal

-

A suitable phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexanes

-

Diethyl ether

Procedure:

-

Dissolve Boc-L-prolinal (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add the phosphonium ylide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a mixture of diethyl ether and hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to yield the corresponding α,β-unsaturated ester derivative of the protected proline.

Applications in Research and Development

Boc-L-prolinal and its direct precursor, Boc-L-proline, are indispensable tools in modern organic and medicinal chemistry.

-

Peptide Synthesis: Boc-protected proline derivatives are fundamental building blocks in Boc-based solid-phase peptide synthesis (SPPS). The unique conformational constraints imposed by the proline ring are crucial for the structure and function of many biologically active peptides.

-

Drug Development: These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals. Their chiral nature is essential for producing enantiomerically pure drugs, which is often a requirement for therapeutic efficacy and safety.

-

Asymmetric Synthesis: Boc-L-proline is a common starting material for the synthesis of more elaborate chiral auxiliaries and organocatalysts. These catalysts are employed in a variety of enantioselective transformations, such as aldol and Mannich reactions, to produce chiral molecules with high optical purity.

-

Natural Product Synthesis: The pyrrolidine ring is a common motif in many natural products. Boc-L-prolinal provides a versatile starting point for the stereoselective synthesis of these complex molecules.

References

Chiral Pyrrolidine Aldehydes: A Technical Guide to Asymmetric Organocatalysis

Introduction

Chiral pyrrolidine derivatives have emerged as a cornerstone of modern asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze enantioselective transformations.[1][2][3] This revolution, which earned the 2021 Nobel Prize in Chemistry, offers a powerful alternative to traditional metal-based catalysts.[2] At the heart of this field are catalysts derived from the simple amino acid, proline, and its analogues.[1][4] These catalysts, particularly those featuring a pyrrolidine scaffold, are renowned for their ability to activate carbonyl compounds through two primary mechanisms: enamine and iminium ion catalysis. This allows for the construction of complex chiral molecules with high levels of stereocontrol, making them invaluable tools for researchers, scientists, and drug development professionals.[5][6]

This guide provides an in-depth technical overview of chiral pyrrolidine-based organocatalysts, focusing on their synthesis, catalytic mechanisms, and applications in key organic reactions. It includes detailed experimental protocols and quantitative data to facilitate practical application in a research setting.

Core Concepts: The Dual Modes of Aminocatalysis

Chiral secondary amines, most notably the pyrrolidine ring system, catalyze reactions by reversibly forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.[5]

1. Enamine Catalysis

In this mode, the chiral pyrrolidine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (E+). Subsequent hydrolysis releases the functionalized carbonyl compound and regenerates the catalyst, completing the catalytic cycle. This pathway is fundamental for reactions like α-functionalization of aldehydes and ketones.[7]

Caption: The catalytic cycle for enamine-mediated α-functionalization.

2. Iminium Ion Catalysis

For α,β-unsaturated aldehydes and ketones, the chiral pyrrolidine catalyst forms a positively charged iminium ion. This activation lowers the LUMO of the substrate, rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile (Nu-). Hydrolysis of the resulting enamine intermediate furnishes the β-functionalized product and regenerates the catalyst. This is the key mechanism for conjugate addition reactions.[5]

Caption: The catalytic cycle for iminium-mediated conjugate addition.

Synthesis of Chiral Pyrrolidine Organocatalysts

The development of novel and efficient pyrrolidine-based catalysts is a significant area of research. Syntheses often start from readily available chiral pool materials to establish the core stereochemistry.

Caption: General synthetic workflow for chiral pyrrolidine organocatalysts.

Experimental Protocol 1: Synthesis of a cis-2,5-disubstituted Pyrrolidine Organocatalyst[8]

This protocol describes the synthesis of a diarylmethanol-substituted pyrrolidine catalyst starting from commercially available methyl L-pyroglutamate.[8]

Step A: Synthesis of Imide 2 To a solution of methyl L-pyroglutamate (1) in THF at -78 °C, LiHMDS is added, followed by CbzCl to form the corresponding imide (2).

Step B: Synthesis of Ketone 3a The imide (2) is reacted with a Grignard reagent such as BnO(CH₂)₃MgBr at -20 °C in THF to yield the ketone (3a).[8]

Step C: Synthesis of Ester 4a The ketone (3a) is treated with BF₃·OEt₂ and Ph₃SiH in dichloromethane to produce the ester (4a) via reductive opening of the pyroglutamate ring.[8]

Step D: Synthesis of Diphenylmethanol 5a The ester (4a) is reacted with an excess of PhMgBr in THF to give the diphenylmethanol derivative (5a).[8]

Step E: Synthesis of Catalyst 6a The final catalyst is obtained by a deprotection sequence, typically involving hydrogenolysis to remove the Cbz and Bn protecting groups.

Applications in Asymmetric Synthesis

Chiral pyrrolidine catalysts are exceptionally versatile, promoting a wide range of enantioselective reactions with high efficiency and stereocontrol.

Michael Addition

The asymmetric Michael addition is a cornerstone C-C bond-forming reaction. Pyrrolidine catalysts, operating via iminium ion activation, are highly effective for the conjugate addition of nucleophiles to α,β-unsaturated aldehydes.[5][8] A prominent application is the addition of aldehydes or ketones to nitroolefins.[9][10][11]

Caption: Logical flow for a pyrrolidine-catalyzed Michael addition.

Quantitative Data: Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes

| Entry | Aldehyde (Substrate) | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Cinnamaldehyde | cis-(2S,5S)-5-benzyl-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 91 | >99 | [8] |

| 2 | (E)-3-(4-Fluorophenyl)acrylaldehyde | cis-(2S,5S)-5-benzyl-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 88 | 99 | [8] |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | cis-(2S,5S)-5-benzyl-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 90 | 99 | [8] |

| 4 | (E)-3-(Furan-2-yl)acrylaldehyde | cis-(2S,5S)-5-benzyl-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 75 | 98 | [8] |

| 5 | trans-β-Nitrostyrene | (2S,4S)-N-Boc-4-(tert-butyldimethylsilyloxy)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | CH₂Cl₂ | 99 | 85 | [9] |

Experimental Protocol 2: General Procedure for Asymmetric Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes [5][8]

To a solution of the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.) in the specified solvent (400 μL), the chiral pyrrolidine organocatalyst (0.02 mmol, 10 mol%) and an acid co-catalyst such as benzoic acid (0.04 mmol, 20 mol%) are added. Nitromethane (4.0 mmol, 20 equiv.) is then added, and the reaction mixture is stirred at the specified temperature. Upon completion (monitored by TLC), the reaction is quenched and purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction via an enamine mechanism, reacting aldehydes with ketones.[7][12] The stereochemical outcome is controlled by the catalyst's chiral environment during the C-C bond formation step.

Quantitative Data: Asymmetric Aldol Reactions

| Entry | Ketone | Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | L-Proline | 68 | 76 | [7] |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | 97 | 96 | [7] |

| 3 | Acetone | Isovaleraldehyde | L-Proline | 60 | 95 | [12] |

| 4 | Methoxyacetone | Benzaldehyde | (S)-Proline-1,1'-binaphthyl-2,2'-diamine derivative | 90 | 99 | [4] |

Experimental Protocol 3: General Procedure for the L-Proline-Catalyzed Aldol Reaction [7][12]

To a mixture of the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol, used as solvent or co-solvent), L-proline (0.2-0.3 mmol, 20-30 mol%) is added. The suspension is stirred vigorously at room temperature for the specified time (typically 4-24 hours). The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to yield the aldol product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mannich Reaction

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing molecules. The reaction, typically involving an aldehyde, a ketone, and an amine, is efficiently catalyzed by chiral pyrrolidines through an enamine mechanism, analogous to the aldol reaction.[7]

Quantitative Data: Asymmetric Mannich Reactions

| Entry | Ketone | Aldehyde | Amine | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | L-Proline | 50 | 94 | [7] |

| 2 | Propanal | α-Imino ethyl glyoxylate | N-PMP | L-Proline | 84 | 99 | [7] |

| 3 | Cyclohexanone | α-Imino ethyl glyoxylate | N-PMP | L-Proline | 95 | 99 | [7] |

Conclusion

Chiral pyrrolidine aldehydes and their derivatives have fundamentally transformed the landscape of asymmetric synthesis. Their ability to operate through dual catalytic modes—enamine and iminium ion activation—provides a versatile platform for a vast array of stereoselective transformations. The catalysts, often derived from the chiral pool, are accessible, robust, and environmentally benign compared to many heavy metal catalysts. The continued design and synthesis of new, highly active, and selective pyrrolidine-based catalysts will undoubtedly unlock new synthetic possibilities, further empowering researchers in the creation of complex chiral molecules for medicine and materials science.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

Navigating the Stability of Boc-Protected Formylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, N-Boc-2-formylpyrrolidine serves as a critical chiral building block. Its unique structure, featuring a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a formyl group, makes it a valuable intermediate. However, the inherent reactivity of the aldehyde functional group, juxtaposed with the conditional stability of the Boc protecting group, presents unique challenges in handling, storage, and reaction optimization. This technical guide provides a comprehensive overview of the physical and chemical stability of Boc-protected formylpyrrolidine, offering insights into its degradation pathways and best practices for its use in research and development.

Core Chemical Properties and Inferred Stability

The stability of Boc-protected formylpyrrolidine is dictated by the interplay of its two key functional moieties: the acid-labile Boc group and the reactive aldehyde. The Boc group is well-regarded for its robustness under basic, nucleophilic, and reductive conditions, yet it is readily cleaved under acidic conditions.[1][2] Conversely, aldehydes are susceptible to oxidation, reduction, and various nucleophilic attacks, and can undergo Cannizzaro reactions in the presence of a strong base if they lack an α-hydrogen.[3]

Due to a lack of specific stability studies on Boc-protected formylpyrrolidine in publicly available literature, this guide presents an inferred stability profile based on established chemical principles of these functional groups.

Data Presentation: Expected Stability Profile

The following table summarizes the anticipated stability of Boc-protected formylpyrrolidine under various stress conditions commonly employed in forced degradation studies.[4][5] It is important to note that this information is predictive and should be confirmed by experimental data.

| Stress Condition | Reagents/Environment | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Low | 2-Formylpyrrolidine (Boc deprotection), subsequent polymerization or degradation of the free amine and aldehyde. |

| Basic Hydrolysis | Dilute NaOH or KOH | Moderate | Potential for Cannizzaro reaction (disproportionation to pyrrolidin-2-ylmethanol and pyrrolidine-2-carboxylic acid) if the Boc group remains intact. The Boc group itself is stable to base.[2] |

| Oxidation | H₂O₂, mCPBA | Low | N-Boc-pyrrolidine-2-carboxylic acid. Aldehydes are readily oxidized to carboxylic acids.[3][6] |

| Thermal Degradation | Elevated temperature (e.g., >50°C) | Moderate to Low | Decomposition may occur, potentially leading to deprotection and subsequent reactions of the aldehyde. Thermal degradation of aldehydes can be complex.[4][7] |

| Photolytic Degradation | Exposure to UV/Vis light | Moderate | Potential for radical-mediated degradation. Photosensitive groups often include carbonyls.[5] |

Mandatory Visualization: Plausible Degradation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted degradation pathways of Boc-protected formylpyrrolidine under key stress conditions and a general workflow for conducting a forced degradation study.

Caption: Predicted degradation pathways of Boc-protected formylpyrrolidine.

Caption: Workflow for a forced degradation study.

Experimental Protocols: Forced Degradation Studies

The following are detailed, representative methodologies for conducting forced degradation studies on Boc-protected formylpyrrolidine. These protocols are based on general guidelines and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[5][6][8]

Acidic Degradation

-

Objective: To assess stability towards acid-catalyzed hydrolysis, primarily targeting the Boc protecting group.

-

Materials:

-

Boc-protected formylpyrrolidine

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH) for neutralization

-

Methanol or Acetonitrile (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a suitable column (e.g., C18)

-

-

Procedure:

-

Accurately weigh and dissolve a known amount of Boc-protected formylpyrrolidine in a minimal amount of methanol or acetonitrile.

-

Dilute the solution with 0.1 M HCl in a volumetric flask to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at a controlled temperature (e.g., 50°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

-

Basic Degradation

-

Objective: To evaluate stability in basic conditions, assessing the potential for reactions of the aldehyde group.

-

Materials:

-

Boc-protected formylpyrrolidine

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl) for neutralization

-

Methanol or Acetonitrile (HPLC grade)

-

Standard laboratory glassware

-

HPLC system

-

-

Procedure:

-

Prepare a stock solution of Boc-protected formylpyrrolidine (approx. 1 mg/mL) in a mixture of methanol/acetonitrile and 0.1 M NaOH.

-

Maintain the solution at a controlled temperature (e.g., 50°C).

-

Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize each sample with 0.1 M HCl.

-

Prepare the samples for HPLC analysis by diluting with the mobile phase.

-

Inject the samples into the HPLC system to monitor for degradation.

-

Oxidative Degradation

-

Objective: To determine the susceptibility of the aldehyde group to oxidation.

-

Materials:

-

Boc-protected formylpyrrolidine

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Methanol or Acetonitrile (HPLC grade)

-

Standard laboratory glassware

-

HPLC system

-

-

Procedure:

-

Dissolve a known quantity of the compound in methanol or acetonitrile.

-

Add 3% H₂O₂ to achieve a final concentration of approximately 1 mg/mL of the compound.

-

Keep the solution at room temperature, protected from light.

-

Take samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).

-

Quench the reaction if necessary (e.g., by dilution with mobile phase).

-

Analyze the samples by HPLC to assess the formation of oxidative degradation products.

-

Thermal Degradation

-

Objective: To investigate the stability of the compound at elevated temperatures.

-

Materials:

-

Boc-protected formylpyrrolidine (solid)

-

Oven or heating block

-

Vials

-

HPLC system

-

-

Procedure:

-

Place a known amount of the solid compound in a vial.

-

Heat the sample in an oven at a specified temperature (e.g., 70°C).

-

At various time points (e.g., 1, 3, 7 days), remove a sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute to an appropriate concentration for HPLC analysis.

-

Analyze to determine the extent of thermal decomposition.

-

Photolytic Degradation

-

Objective: To assess the stability of the compound upon exposure to light.

-

Materials:

-

Boc-protected formylpyrrolidine solution (in a photochemically inert solvent like acetonitrile)

-

Photostability chamber with controlled light exposure (UV and visible light)

-

Quartz cuvettes or vials

-

Control samples wrapped in aluminum foil

-

HPLC system

-

-

Procedure:

-

Prepare a solution of the compound (e.g., 0.1 mg/mL) in acetonitrile.

-

Place the solution in a quartz vial inside a photostability chamber.

-

Prepare a control sample by wrapping an identical vial in aluminum foil to exclude light.

-

Expose the samples to a defined light source (e.g., ICH-compliant conditions).

-

Withdraw samples from both the exposed and control vials at set intervals.

-

Analyze the samples by HPLC to evaluate for photodegradation.

-

Conclusion and Recommendations

While Boc-protected formylpyrrolidine is a versatile synthetic intermediate, its stability is a critical consideration for its effective use. The primary liabilities are the acid-sensitivity of the Boc group and the oxidative and reactive nature of the aldehyde. Based on this assessment, the following recommendations are made:

-

Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to minimize thermal, hydrolytic, and oxidative degradation.

-

Handling: Avoid acidic conditions during workup and purification unless Boc deprotection is intended. Use of non-acidic drying agents and purification methods (e.g., chromatography on neutral silica gel) is advised.

-

Reaction Conditions: When using the aldehyde in subsequent reactions, ensure that the conditions are compatible with the stability of the Boc group. If the reaction is to be performed under acidic conditions, the deprotection of the Boc group should be anticipated.

By understanding these stability characteristics and implementing appropriate handling and storage procedures, researchers can ensure the integrity of Boc-protected formylpyrrolidine and achieve more reliable and reproducible results in their synthetic endeavors.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of (S)-Boc-3-formylpyrrolidine: A Technical Guide

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate , more commonly known as (S)-Boc-3-formylpyrrolidine , is a valuable chiral building block for researchers and scientists in the field of drug development and organic synthesis. Its pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. This technical guide provides an in-depth overview of the commercial availability of (S)-Boc-3-formylpyrrolidine, its key physicochemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Suppliers and Physical Properties

(S)-Boc-3-formylpyrrolidine is commercially available from several fine chemical suppliers. The compound is typically offered in research quantities with purities generally reported to be ≥97%. It is a colorless to off-yellow liquid that should be stored at 0-8°C for optimal stability.[1] While certificates of analysis should be consulted for lot-specific data, the general physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 191347-94-1 (for the (R)-enantiomer, often used interchangeably in some databases for ordering the (S)-enantiomer) and 59379-02-1 (for the racemate) | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Appearance | Colorless to off-yellow liquid | [1] |

| Purity | ≥97% (typically by GC) | [1][2] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point | 276.3 °C at 760 mmHg (predicted) | [4] |

| Density | 1.148 g/cm³ (predicted) | [4] |

| Flash Point | 120.9 °C | [4] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The proton spectrum is expected to show signals for the aldehyde proton (around 9.7 ppm), the protons on the pyrrolidine ring (in the range of 1.8-3.8 ppm), and a characteristic singlet for the nine protons of the Boc-protecting group (around 1.4 ppm).

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The carbon spectrum should display a signal for the aldehyde carbonyl carbon (around 200 ppm), the carbonyl of the Boc group (around 154 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the pyrrolidine ring, and the methyl carbons of the Boc group (around 28 ppm).

Expected IR (neat, cm⁻¹): The infrared spectrum will likely show a strong absorption band for the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹).

Expected Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak or related fragments consistent with the molecular formula C₁₀H₁₇NO₃.

Experimental Protocols

(S)-Boc-3-formylpyrrolidine is a versatile intermediate for the synthesis of more complex chiral molecules. Its aldehyde functionality allows for a variety of transformations, including reductive amination and Wittig reactions, to introduce new substituents at the 3-position of the pyrrolidine ring.

Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.

General Protocol for Reductive Amination:

-

Imine Formation: To a solution of (S)-Boc-3-formylpyrrolidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary or secondary amine (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or NMR.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is completely consumed, which can take from a few hours to overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted (S)-Boc-3-aminomethylpyrrolidine derivative.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is particularly useful for the synthesis of alkenes with control over the geometry of the double bond.

General Protocol for Wittig Reaction:

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq.) is suspended in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium or sodium hydride (1.0 eq.), is added at a low temperature (e.g., 0°C or -78°C) to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: A solution of (S)-Boc-3-formylpyrrolidine (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

Signaling Pathways and Experimental Workflows

The utility of (S)-Boc-3-formylpyrrolidine as a chiral building block can be visualized in a typical synthetic workflow. For example, in the synthesis of a novel pharmaceutical agent, this starting material can undergo a series of transformations to build up molecular complexity while retaining the crucial stereochemistry of the pyrrolidine core.

Caption: A generalized synthetic pathway starting from (S)-Boc-3-formylpyrrolidine.

This workflow diagram illustrates how the aldehyde functionality of (S)-Boc-3-formylpyrrolidine can be transformed into either an amine or an alkene, which can then be further elaborated to generate complex chiral molecules. The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the pyrrolidine ring, allowing for subsequent modifications.

References

Methodological & Application

Synthesis of Chiral Amines Using (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a versatile and valuable chiral building block in modern organic synthesis and medicinal chemistry. Its inherent stereochemistry and the presence of a reactive aldehyde group make it an ideal starting material for the stereoselective synthesis of a wide array of chiral amines. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled reactions at the aldehyde functionality.

The primary application of this chiral aldehyde is in the synthesis of N-substituted (S)-3-(aminomethyl)pyrrolidine derivatives through reductive amination. This reaction is a cornerstone of amine synthesis, valued for its efficiency, operational simplicity, and broad substrate scope.[1] By reacting the aldehyde with a diverse range of primary or secondary amines, a library of chiral amines can be generated, each with a new stereocenter created with potentially high diastereoselectivity. These resulting chiral amines are crucial intermediates for the synthesis of complex molecules with applications as enzyme inhibitors, receptor agonists, and novel therapeutic agents. The mild conditions of reductive amination, particularly with reagents like sodium triacetoxyborohydride, tolerate a wide variety of functional groups, making it a robust method in multi-step syntheses.[2][3][4]

Key Synthetic Transformation: Reductive Amination

The synthesis of chiral amines from this compound is typically achieved via a one-pot reductive amination procedure. This process involves two key steps:

-

Imine Formation: The aldehyde reacts with a primary amine to form a chiral imine intermediate. This reaction is often carried out in a suitable organic solvent and is reversible.

-

Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine. A mild and selective reducing agent is crucial to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for imines over aldehydes and its tolerance for various functional groups.[2]

The stereochemical outcome of the reaction is influenced by the inherent chirality of the pyrrolidine ring, which directs the nucleophilic attack of the hydride on the imine, often leading to high diastereoselectivity.

Diagrams of Reaction and Workflow

Caption: General scheme for the reductive amination.

Caption: Step-by-step experimental workflow diagram.

Experimental Protocols

Protocol: One-Pot Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, or various alkylamines)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Addition of Reactants: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). To this solution, add the primary amine (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction Step: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reactions are generally faster in DCE than in other solvents like THF.[4]

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine to prevent the product from streaking on the column.[5]

-

Characterization: Characterize the purified chiral amine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by NMR analysis of the crude product or by chiral HPLC.

Data Presentation

The reductive amination of this compound with various primary amines is expected to proceed with good to excellent yields and high diastereoselectivity. The stereocenter on the pyrrolidine ring directs the approach of the hydride to one face of the imine double bond.

Table 1: Representative Data for Reductive Amination

| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzylamine | (S)-tert-butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate | 85-95% | >95:5 |

| 2 | Aniline | (S)-tert-butyl 3-((phenylamino)methyl)pyrrolidine-1-carboxylate | 80-90% | >90:10 |

| 3 | Isopropylamine | (S)-tert-butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate | 75-85% | >98:2 |

| 4 | Cyclohexylamine | (S)-tert-butyl 3-((cyclohexylamino)methyl)pyrrolidine-1-carboxylate | 82-92% | >97:3 |

Note: The data presented in this table are representative examples based on typical outcomes for such reactions and may vary depending on the specific substrate and reaction conditions. High yields in the range of 86-91% have been reported for reductive aminations using NaHB(OAc)₃ with similar chiral aldehydes.[6]

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. [PDF] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). | Semantic Scholar [semanticscholar.org]

- 4. figshare.com [figshare.com]

- 5. benchchem.com [benchchem.com]

- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Organocatalytic Michael Addition with (S)-3-formyl-1-Boc-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-3-formyl-1-Boc-pyrrolidine as an organocatalyst in asymmetric Michael addition reactions. While direct literature on this specific catalyst is limited, the protocols and data presented herein are based on well-established principles and results from closely related pyrrolidine-based organocatalysts, which are widely employed in the synthesis of chiral compounds for pharmaceutical and materials science applications.

Introduction